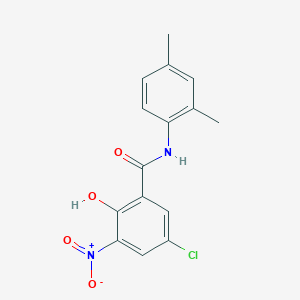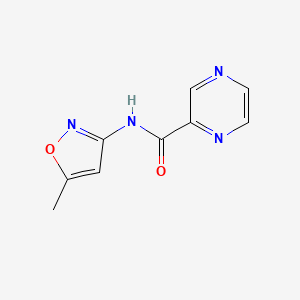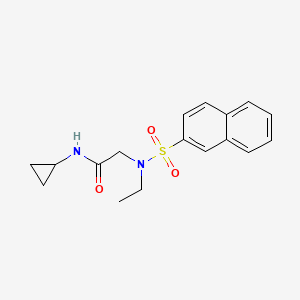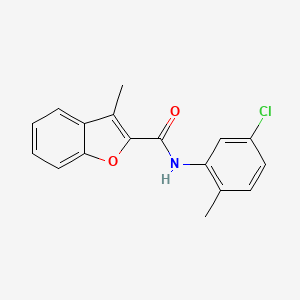
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CDNI, and it has been shown to have a range of interesting properties that make it useful for a variety of applications in the laboratory setting. In
Mécanisme D'action
The mechanism of action of CDNI involves its binding to the active site of the COX-2 enzyme, thereby preventing its activity. CDNI has been shown to be a competitive inhibitor of COX-2, meaning that it competes with the natural substrate of the enzyme for binding to the active site. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
CDNI has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, CDNI has been shown to modulate the activity of other enzymes and proteins involved in inflammation and cancer. CDNI has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In terms of physiological effects, CDNI has been shown to reduce inflammation and pain in animal models of arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
CDNI has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and work with. CDNI is also a potent inhibitor of COX-2, making it useful for studying the role of this enzyme in inflammation and pain. However, CDNI does have some limitations. It is not selective for COX-2, meaning that it can also inhibit the activity of other enzymes and proteins. CDNI also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on CDNI. One area of interest is the development of more selective COX-2 inhibitors based on the structure of CDNI. This could lead to the development of more effective and safer anti-inflammatory drugs. Another area of interest is the use of CDNI as a tool for studying protein-protein interactions involving p53 and its binding partners. Finally, there is potential for the use of CDNI in the development of new cancer therapies, given its ability to modulate the activity of enzymes and proteins involved in cancer progression.
Méthodes De Synthèse
The synthesis of CDNI involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure CDNI. This synthesis method has been well-established in the literature, and it has been shown to be efficient and reliable.
Applications De Recherche Scientifique
CDNI has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. CDNI has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This inhibition has potential therapeutic applications for the treatment of inflammatory diseases such as arthritis and cancer. CDNI has also been used as a tool for studying protein-protein interactions, particularly those involving the tumor suppressor protein p53 and its binding partners.
Propriétés
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-3-4-12(9(2)5-8)17-15(20)11-6-10(16)7-13(14(11)19)18(21)22/h3-7,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVJNVDWULIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)
![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)


amino]ethanol](/img/structure/B5851951.png)


![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)